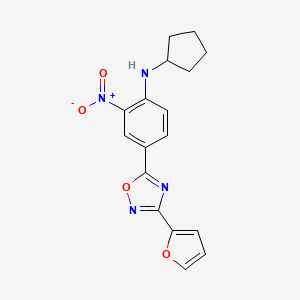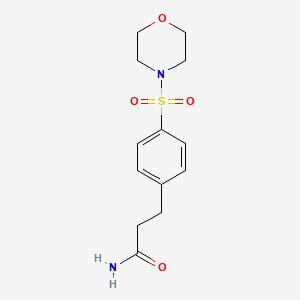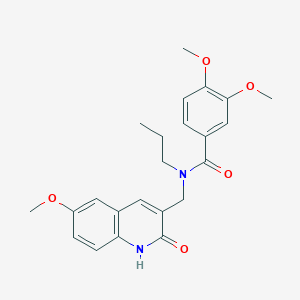
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as KH176, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects on mitochondrial diseases. Mitochondrial diseases are a group of rare genetic disorders that affect the function of mitochondria, the energy-producing organelles in cells. KH176 has shown promising results in preclinical studies as a potential treatment for mitochondrial diseases, making it an exciting area of research.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves its interaction with complex I of the electron transport chain. Complex I is a large protein complex that plays a crucial role in ATP production and is often impaired in mitochondrial diseases. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to bind to a specific site on complex I, leading to increased activity of the complex and improved ATP production. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has antioxidant properties, which may contribute to its protective effects on mitochondria.
Biochemical and Physiological Effects:
In addition to its effects on mitochondrial function, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have other biochemical and physiological effects. These include the modulation of calcium signaling, which is important for cellular communication and metabolism, and the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. These effects suggest that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide may have broader therapeutic potential beyond mitochondrial diseases.
实验室实验的优点和局限性
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a viable option for high-throughput screening and drug discovery. Additionally, its mechanism of action is well-characterized, which allows for targeted studies of its effects on mitochondrial function and other cellular pathways.
One limitation of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is its relatively low solubility in water, which can make it challenging to administer in vivo. However, this can be overcome through the use of appropriate formulations or delivery methods. Another limitation is the lack of clinical data on the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in humans, which is necessary for its translation to clinical use.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of interest is the development of improved formulations or delivery methods to enhance its bioavailability and efficacy in vivo. Another area is the identification of biomarkers that can be used to monitor the effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide on mitochondrial function and disease progression. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in clinical trials, which will be critical for its eventual use as a therapeutic agent for mitochondrial diseases. Finally, the potential broader therapeutic applications of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide beyond mitochondrial diseases should be explored, given its effects on cellular metabolism and signaling pathways.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves several steps, starting with the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 3,4-dimethoxy-N-propylbenzylamine to form an imine intermediate. The intermediate is then reduced using sodium borohydride to yield the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been extensively studied in preclinical models of mitochondrial diseases, including Leigh syndrome, a severe neurological disorder caused by mutations in mitochondrial DNA. In these studies, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to improve mitochondrial function, reduce oxidative stress, and increase ATP production, the energy currency of cells. These effects are thought to be due to N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide's ability to modulate the activity of the electron transport chain, a critical pathway for ATP synthesis in mitochondria.
属性
IUPAC Name |
3,4-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-10-25(23(27)15-6-9-20(29-3)21(13-15)30-4)14-17-11-16-12-18(28-2)7-8-19(16)24-22(17)26/h6-9,11-13H,5,10,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHCNZBHMUWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)

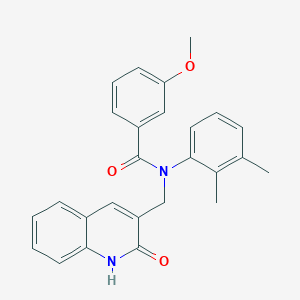
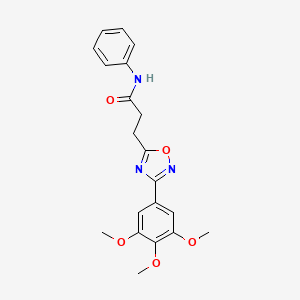
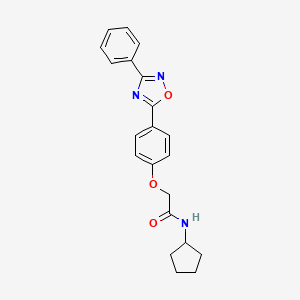
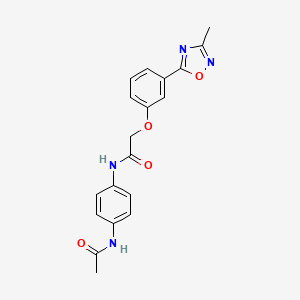

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
